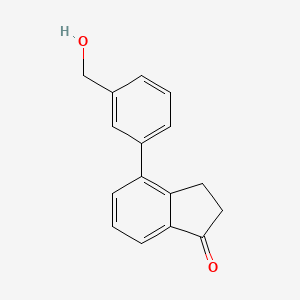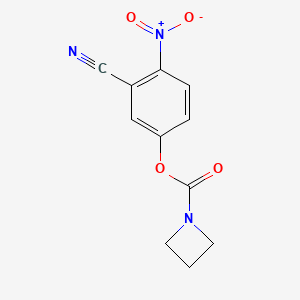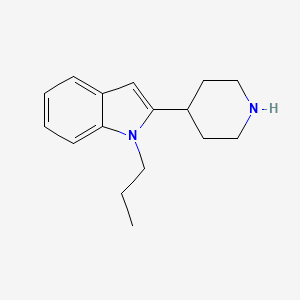
2-(Piperidin-4-yl)-1-propyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)-1-propyl-1H-indole is a chemical compound that features a piperidine ring attached to an indole structure via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1-propyl-1H-indole typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)-1-propyl-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons .
科学的研究の応用
2-(Piperidin-4-yl)-1-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(Piperidin-4-yl)-1-propyl-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a biological response . The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces . The exact pathways involved depend on the specific application and target of interest .
類似化合物との比較
Similar Compounds
1-(Piperidin-4-yl)-1H-indole: Lacks the propyl chain, which may affect its binding affinity and pharmacological properties.
2-(Piperidin-4-yl)-1-methyl-1H-indole: Contains a methyl group instead of a propyl chain, leading to differences in steric and electronic effects.
2-(Piperidin-4-yl)-1-ethyl-1H-indole: Features an ethyl chain, which may influence its reactivity and interactions with biological targets.
Uniqueness
2-(Piperidin-4-yl)-1-propyl-1H-indole is unique due to its specific structural features, such as the propyl chain and the combination of piperidine and indole rings. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C16H22N2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
2-piperidin-4-yl-1-propylindole |
InChI |
InChI=1S/C16H22N2/c1-2-11-18-15-6-4-3-5-14(15)12-16(18)13-7-9-17-10-8-13/h3-6,12-13,17H,2,7-11H2,1H3 |
InChIキー |
FJQFYJGZPBGHQU-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C=C1C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)

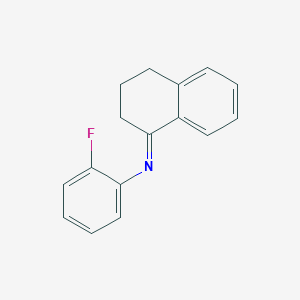
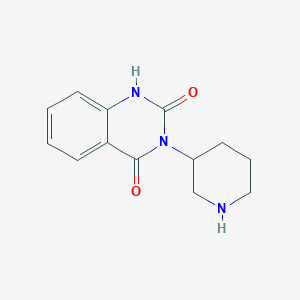

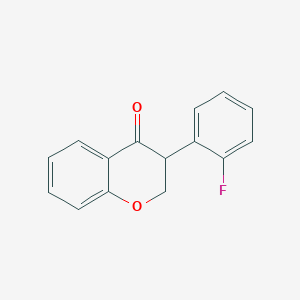
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
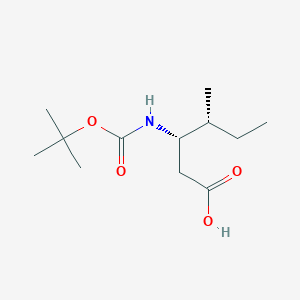
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)



